4-Cyanopyridine-2-carboxamide
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Overview
Description
4-Cyanopyridine-2-carboxamide is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a cyano group at the 4-position and a carboxamide group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyridine-2-carboxamide typically involves the reaction of 4-cyanopyridine with formamide in the presence of a catalyst. One common method is the reaction of 4-cyanopyridine with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate . This reaction proceeds under mild conditions and yields the desired carboxamide product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and nucleophilic carbon radicals are employed under photoredox catalytic conditions.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: 4-Aminopyridine-2-carboxamide.
Substitution: Benzylated pyridines and other substituted derivatives.
Scientific Research Applications
4-Cyanopyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyanopyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in photoredox catalysis, the compound undergoes single-electron transfer (SET) reduction to form kinetically stable dearomatized radical anions . These intermediates can then couple with other radicals, leading to various functionalized products. The compound’s ability to participate in such reactions makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
4-Cyanopyridine-2-carboxamide can be compared with other similar compounds, such as:
Isonicotinamide (pyridine-4-carboxamide): An isomer with the carboxamide group at the 4-position instead of the 2-position.
Nicotinamide (pyridine-3-carboxamide): Another isomer with the carboxamide group at the 3-position.
Uniqueness: The unique positioning of the cyano and carboxamide groups in this compound allows for distinct reactivity and applications compared to its isomers. This compound’s ability to undergo selective functionalization at the C4 or C2 position under photoredox catalytic conditions highlights its versatility and importance in synthetic chemistry .
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H5N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,(H2,9,11) |
InChI Key |
QCOJUSAJVIURRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(=O)N |
Origin of Product |
United States |
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